(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
CAS No.: 774178-39-1
Cat. No.: VC2153033
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774178-39-1 |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
| Standard InChI Key | ABDRZHVLIRZFQO-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F |
| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid has the molecular formula C10H10F3NO2, representing the carbon backbone, hydrogen atoms, the trifluoromethyl group, nitrogen in the amino group, and oxygen atoms in the carboxylic acid functionality. The molecular weight of this compound is precisely 233.19 g/mol as calculated using standard atomic weight values . This relatively low molecular weight makes it suitable for various pharmaceutical applications, as it complies with Lipinski's rule of five for drug-like molecules.
Physical Properties
According to available data, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid appears as a colorless or white solid under standard conditions. It has a melting point range of 125-127°C, which is characteristic of crystalline amino acid derivatives. The compound exhibits limited solubility in water but is more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which is typical for compounds containing both hydrophilic and hydrophobic moieties.
The recommended storage temperature for this compound is 2-8°C, suggesting that it requires refrigeration to maintain stability and prevent degradation over time . This storage requirement indicates potential sensitivity to heat, light, or oxidation, which is common for compounds containing amino groups.
Structural Characteristics
The structural hallmarks of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid include:
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A phenyl ring substituted with a trifluoromethyl group at the para position
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A stereogenic center at the carbon atom bearing the amino group
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A three-carbon propanoic acid backbone with the amino group at the beta position
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The R-configuration at the stereogenic center
The trifluoromethyl group is particularly significant as it introduces fluorine atoms into the molecule, which can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The specific R-configuration at the stereogenic center is crucial for its biological activity and applications, as enantiomers often exhibit different pharmacological properties .
Nomenclature and Identification
IUPAC Naming
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid . This systematic name precisely identifies the compound by specifying:
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The propanoic acid backbone
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The presence and position of the amino group
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The phenyl substituent with its trifluoromethyl group
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The absolute configuration (R) at the stereogenic center
Chemical Identifiers
Several standard chemical identifiers are used to uniquely represent (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid in databases and scientific literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 774178-39-1 |
| PubChem CID | 1482754 |
| InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
| InChIKey | ABDRZHVLIRZFQO-MRVPVSSYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C@@HN)C(F)(F)F |
Chemical Properties and Reactivity
The carboxylic acid group makes the compound acidic, capable of forming salts with bases and participating in esterification reactions. The primary amine group is basic and nucleophilic, enabling reactions with electrophiles such as acylating agents, aldehydes, and ketones. This dual functionality allows the compound to participate in various peptide coupling reactions, making it valuable in the synthesis of peptides and peptidomimetics.
The trifluoromethyl group on the phenyl ring is electron-withdrawing, which affects the electronic distribution in the aromatic ring and consequently influences the reactivity of nearby functional groups. This group also enhances the metabolic stability of the compound by resisting oxidative degradation, a property highly valued in drug development .
Applications and Research
Biological Activity
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid exhibits biological activities that are primarily related to its structural resemblance to natural amino acids while possessing unique features due to the trifluoromethyl substituent. The compound may interact with enzymes involved in amino acid metabolism or serve as a substrate or inhibitor for various biological processes.
The specific R-configuration at the stereogenic center is critical for its biological activity, as stereochemistry often determines the fit into enzyme active sites or receptor binding pockets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to target proteins, potentially increasing its efficacy in biological systems .
Pharmaceutical Applications
In pharmaceutical research, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid serves as a valuable building block for the synthesis of more complex drug candidates. Its unique structural features make it particularly useful in the development of:
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Enzyme inhibitors for various therapeutic targets
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Peptidomimetics that mimic natural peptides with improved pharmacokinetic properties
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Novel amino acid derivatives with enhanced metabolic stability
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Ligands for specific receptors involved in neurological or inflammatory pathways
The compound's relatively high purity in commercial sources (>98% as reported) makes it suitable for pharmaceutical research applications where high chemical purity is essential .
Research Findings
Current research involving (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid focuses on its potential as a building block in medicinal chemistry. The compound's unique combination of an amino acid backbone with a trifluoromethyl-substituted aromatic ring provides opportunities for the development of novel therapeutic agents with improved pharmacological properties.
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